



Protocol for Measuring SIRT3 Activity with Ac-QPKK(Ac)-AMC

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Compound of Interest		
Compound Name:	Ac-QPKK(Ac)-AMC	
Cat. No.:	B3025686	Get Quote

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Application Notes

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[1] It targets and deacetylates a wide array of mitochondrial proteins, thereby modulating pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1] Dysregulation of SIRT3 activity has been implicated in various pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.

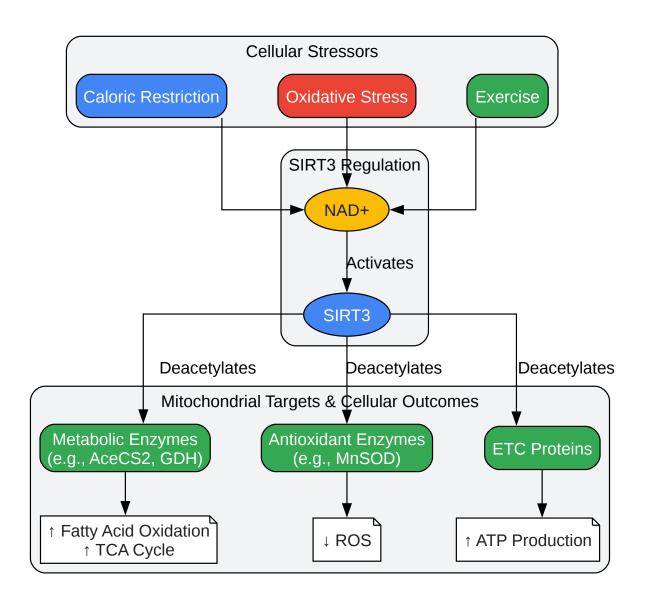
This document provides a detailed protocol for a fluorogenic assay to measure the enzymatic activity of SIRT3 using the acetylated peptide substrate, **Ac-QPKK(Ac)-AMC**. This assay is a robust and sensitive method suitable for high-throughput screening (HTS) of potential SIRT3 inhibitors and activators.

The assay principle is based on a two-step enzymatic reaction. In the first step, SIRT3 deacetylates the acetylated lysine residue within the **Ac-QPKK(Ac)-AMC** substrate in the presence of its cofactor NAD+. In the second step, a developer solution, typically containing a protease like trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the SIRT3 activity and can be measured using a fluorescence plate reader.



SIRT3 Signaling Pathway and Experimental Workflow

To contextualize the assay, the following diagrams illustrate a simplified SIRT3 signaling pathway and the experimental workflow for the activity assay.



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Caption: Simplified SIRT3 signaling pathway.





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Caption: Experimental workflow for the SIRT3 activity assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SIRT3 activity assay.

Table 1: Reagent Concentrations and Assay Conditions



Parameter	Value	Notes
Substrate [Ac-QPKK(Ac)-AMC]	5 - 125 μΜ	Optimal concentration may need to be determined empirically. Lower concentrations (e.g., 5 µM) can provide a better signal-to-background ratio.[2]
NAD+	0.5 - 3 mM	NAD+ is a co-substrate for SIRT3.[2][3]
Recombinant Human SIRT3	0.2 - 1 μΜ	The optimal enzyme concentration should be determined to ensure the reaction is in the linear range.
Assay Buffer pH	7.5 - 9.0	A common buffer is Tris-based, pH 8.0.[4]
Reaction Temperature	37°C	_
Development Temperature	Room Temperature	
Excitation Wavelength	340 - 360 nm	[5]
Emission Wavelength	440 - 465 nm	[5]

Table 2: Kinetic Parameters for SIRT3 with Fluorogenic Substrates

Substrate	Km (µM)	kcat (s-1)	kcat/Km (M-1s- 1)	Reference
Myristoyl-p53 peptide-AMC	< 10	Not specified	Not specified	[2]
Acetyl-p53 peptide-AMC	323	Not specified	990	[6]
Ac-QPKK(Ac)- AMC	Not explicitly reported	Not explicitly reported	Not explicitly reported	



Note: Kinetic parameters are highly dependent on the specific substrate sequence and assay conditions. The values for the p53-derived peptides are provided for reference.

Table 3: IC50 Values of Known SIRT3 Modulators

Compound	IC50 (μM)	Assay Conditions	Reference
Nicotinamide	35.1 - 200	Varied fluorogenic peptide substrates	[3][7]
Suramin	0.7	Fluorogenic peptide substrate	[5]
Compound AA8AC40	10-20 (inhibitor)	FdL2 (QPKKAC-AMC) peptide	[8]
Honokiol	Activator (non-steady state)	FdL2 (QPKKAC-AMC) peptide	[8]

Experimental Protocol

This protocol is a generalized procedure based on commercially available kits and published literature. Optimization may be required for specific experimental setups.

Materials and Reagents:

- Recombinant Human SIRT3
- Ac-QPKK(Ac)-AMC substrate
- NAD+
- SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer Solution (containing trypsin)
- Stop Solution (optional, e.g., containing a SIRT3 inhibitor like nicotinamide)
- · 96-well black, flat-bottom microplate



Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare SIRT3 Assay Buffer.
 - Prepare a stock solution of Ac-QPKK(Ac)-AMC in DMSO. Dilute to the desired working concentration in Assay Buffer.
 - Prepare a stock solution of NAD+ in water. Dilute to the desired working concentration in Assay Buffer.
 - Thaw recombinant SIRT3 on ice and dilute to the desired concentration in Assay Buffer just before use. Keep on ice.
 - Prepare the Developer Solution according to the manufacturer's instructions.
- Assay Setup:
 - Set up the following wells in a 96-well plate in duplicate or triplicate:
 - Blank (No Enzyme, No Substrate): Contains Assay Buffer only.
 - No Enzyme Control: Contains Assay Buffer, Ac-QPKK(Ac)-AMC, and NAD+.
 - No Substrate Control: Contains Assay Buffer, SIRT3, and NAD+.
 - Positive Control (SIRT3 Activity): Contains Assay Buffer, Ac-QPKK(Ac)-AMC, NAD+, and SIRT3.
 - Test Compound Wells: Contains Assay Buffer, Ac-QPKK(Ac)-AMC, NAD+, SIRT3, and the test compound (inhibitor or activator).
- Reaction Initiation and Incubation:
 - To each well, add the components in the following order:



- 1. SIRT3 Assay Buffer
- 2. Ac-QPKK(Ac)-AMC substrate solution
- 3. NAD+ solution
- 4. Test compound or vehicle
- Initiate the reaction by adding the diluted SIRT3 enzyme to all wells except the "Blank" and "No Enzyme Control".
- Mix the contents of the wells thoroughly by gentle shaking.
- Incubate the plate at 37°C for 45-60 minutes. Protect the plate from light.
- Development and Measurement:
 - After the incubation, add the Developer Solution to all wells.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.
- Data Analysis:
 - Subtract the average fluorescence of the "Blank" wells from all other readings.
 - The SIRT3 activity is the difference between the fluorescence of the "Positive Control" and the "No Enzyme Control".
 - To determine the effect of a test compound, compare the fluorescence of the "Test Compound Wells" to the "Positive Control".
 - For inhibitors, calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
 - For activators, calculate the percent activation relative to the "Positive Control".



Note on Continuous Assay: For kinetic studies, the reaction can be monitored in real-time. In this case, the Developer is added along with the other reaction components at the beginning, and fluorescence is read at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

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